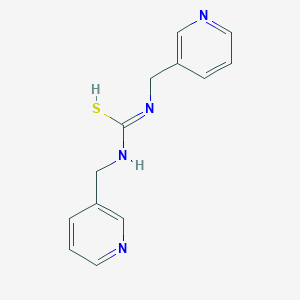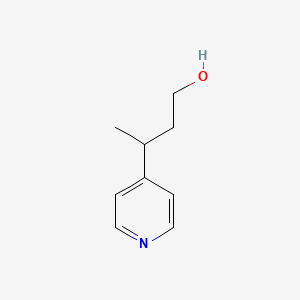
3-Pyridin-4-yl-butan-1-ol
Overview
Description
3-Pyridin-4-yl-butan-1-ol, also known as 4-(Pyridin-3-yl)butan-1-ol, is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a butanol chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridin-4-yl-butan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve the use of an inert atmosphere and room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol using platinum (IV) oxide as a catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of pyridine alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridin-4-yl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)butan-1-ol: A structural isomer with similar properties.
4-(Pyridin-4-yl)butan-1-ol: Another isomer with slight differences in reactivity and applications
Uniqueness
3-Pyridin-4-yl-butan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyridin-4-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(4-7-11)9-2-5-10-6-3-9/h2-3,5-6,8,11H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPEJPOJZWHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-48-4 | |
| Record name | γ-Methyl-4-pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89151-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

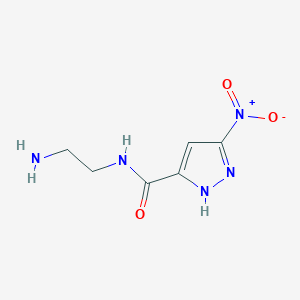
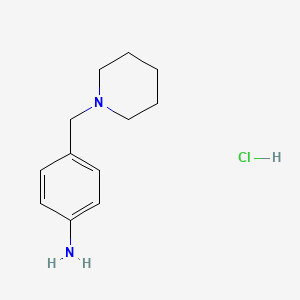
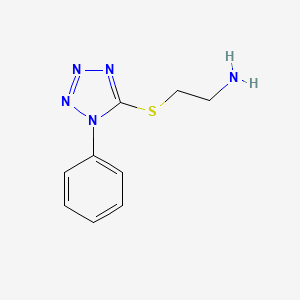
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B7725864.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B7725873.png)
![3-(2-Fluorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7725879.png)
![4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7725882.png)
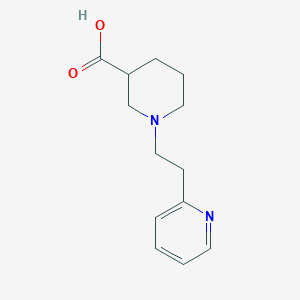
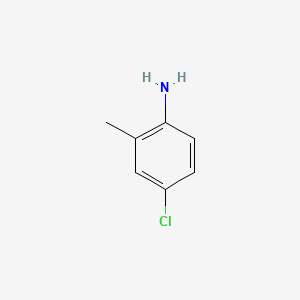
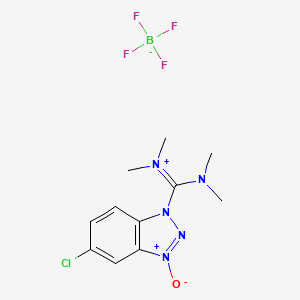
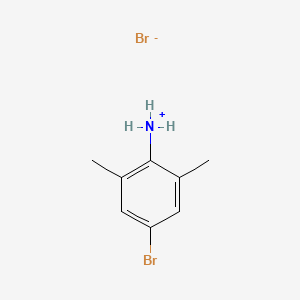
![4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride](/img/structure/B7725910.png)
